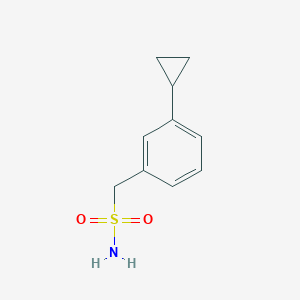

(3-Cyclopropylphenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

(3-cyclopropylphenyl)methanesulfonamide |

InChI |

InChI=1S/C10H13NO2S/c11-14(12,13)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2,(H2,11,12,13) |

InChI Key |

DBTIOLYEXPHHGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC(=C2)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation

Retrosynthetic Analysis of (3-Cyclopropylphenyl)methanesulfonamide

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points. The most logical disconnections are at the sulfonamide (C-N) bond and the cyclopropyl-phenyl (C-C) bond.

Disconnection 1 (Sulfonamide Bond): Cleaving the bond between the nitrogen atom and the sulfonyl group leads to two key precursors: 3-cyclopropylaniline (B1590365) and methanesulfonyl chloride. This is a standard and highly convergent approach, relying on the well-documented reaction between an amine and a sulfonyl chloride. wikipedia.org

Disconnection 2 (Cyclopropyl-Phenyl Bond): Alternatively, disconnecting the cyclopropyl (B3062369) ring from the phenyl ring suggests a cross-coupling strategy. This would involve a precursor like (3-aminophenyl)methanesulfonamide (B124046) and a suitable cyclopropylating agent, or a (3-halophenyl)methanesulfonamide and a cyclopropyl organometallic reagent. This route allows for the introduction of the cyclopropyl group at a later stage in the synthesis.

These two primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Approaches for the Construction of the Methanesulfonamide (B31651) Moiety

The methanesulfonamide group (–SO₂NH–) is a critical pharmacophore in many biologically active molecules. nih.gov Its synthesis is typically straightforward and high-yielding.

Methanesulfonyl chloride (MsCl) is a highly reactive and common reagent used for the synthesis of methanesulfonates and methanesulfonamides. sipcam-oxon.comsanjaychemindia.com It is an organosulfur compound that readily reacts with nucleophiles like amines due to the electrophilic nature of the sulfur atom. sipcam-oxon.comsigmaaldrich.com The reaction involves the displacement of the chloride, which is a good leaving group.

The general reaction is as follows: R-NH₂ + CH₃SO₂Cl → R-NHSO₂CH₃ + HCl

A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise protonate the starting amine, rendering it unreactive. wikipedia.org Common bases include pyridine, triethylamine (B128534), or potassium carbonate. wikipedia.orgevitachem.comnih.gov

Table 1: Properties of Methanesulfonyl Chloride

| Property | Value |

|---|---|

| Synonym | Mesyl Chloride |

| CAS Number | 124-63-0 |

| Molar Mass | 114.55 g/mol |

| Appearance | Colorless liquid |

| Density | 1.480 g/ml at 20°C sipcam-oxon.com |

| Boiling Point | 161 °C |

The formation of a sulfonamide linkage is a robust and widely used transformation in organic synthesis. wikipedia.org The classic method involves the reaction of a primary or secondary amine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base. wikipedia.orgnih.gov This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Alternative methods for sulfonamide synthesis have been developed to avoid the use of sulfonyl chlorides. For instance, recent strategies leverage the coupling of carboxylic acids and amines to generate sulfonamides, merging traditional amide coupling partners in a novel way. princeton.eduacs.org Another approach involves the reaction of N-silylamines with sulfonyl halides, which can proceed in high yields. nih.gov Furthermore, primary sulfonamides can be synthesized from sulfinate salts by reaction with an electrophilic nitrogen source. acs.org For the specific synthesis of this compound, the reaction between 3-cyclopropylaniline and methanesulfonyl chloride remains the most direct and common approach. evitachem.com

Table 2: Common Conditions for Sulfonamide Synthesis

| Reagents | Base | Solvent | Temperature | Citation(s) |

|---|---|---|---|---|

| Amine, Methanesulfonyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp | wikipedia.org |

| Amine, Methanesulfonyl Chloride | Potassium Carbonate | Dimethylformamide (DMF) | Room Temp | evitachem.comnih.gov |

Introduction of the Cyclopropylphenyl Unit

The cyclopropylphenyl moiety can be constructed either by attaching a pre-formed cyclopropyl group to an aromatic ring or by forming the cyclopropane (B1198618) ring on a suitable precursor.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While the user prompt mentions Sonogashira coupling, this reaction is specifically for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orgjk-sci.com For the formation of a cyclopropyl-aryl bond, the Suzuki-Miyaura coupling is a more appropriate and widely used method.

The Suzuki-Miyaura reaction typically involves the coupling of an aryl halide (e.g., 3-bromophenylmethanesulfonamide) with a cyclopropylboronic acid or one of its derivatives, such as potassium cyclopropyltrifluoroborate. nih.govmdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com The choice of palladium catalyst and ligand is crucial for achieving high yields. organic-chemistry.org

Table 3: Example of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boron Reagent | Palladium Catalyst | Ligand | Base | Citation(s) |

|---|---|---|---|---|---|

| Aryl Bromide | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ | SPhos | K₃PO₄ | mdpi.com |

The use of zinc halide additives can sometimes enhance the cross-coupling of cyclopropyl Grignard reagents with aryl bromides, "softening" the Grignard reagent and improving yields. organic-chemistry.org

Cyclopropanation refers to any chemical process that generates a cyclopropane ring. wikipedia.org These reactions are important as the strained cyclopropane motif can significantly influence a molecule's properties. acs.org

Common methods for forming cyclopropane rings include:

Carbene Addition: The reaction of a carbene or carbenoid with an alkene is a fundamental method for cyclopropanation. numberanalytics.com The Simmons-Smith reaction, which uses a diiodomethane (B129776) and a zinc-copper couple, is a classic example. researchgate.net

Intramolecular Cyclization: Treatment of a 1,3-dihalopropane with a reducing metal (a Wurtz coupling) was the first reported synthesis of cyclopropane. wikipedia.org Similarly, appropriately substituted haloalkanes can cyclize upon treatment with a strong base. wikipedia.org

Kulinkovich Reaction: This method forms cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium alkoxide. wikipedia.org

In the context of synthesizing the cyclopropylphenyl unit, one could envision a strategy where a vinyl group on the aromatic ring undergoes a cyclopropanation reaction. However, the palladium-catalyzed cross-coupling of a pre-existing cyclopropyl unit is generally a more convergent and efficient strategy.

Stereoselective Synthesis of Chiral Analogs

The stereoselective synthesis of chiral sulfonamides is a significant area of research, particularly for the development of enantiomerically pure pharmaceutical agents. For analogs of this compound that may possess chirality, for instance, through substitution on the cyclopropyl ring or the phenyl ring that introduces a stereocenter, several strategies could be employed.

One common approach involves the use of chiral auxiliaries . Optically active starting materials, such as chiral amino alcohols, can be reacted with sulfonyl chlorides to produce diastereomeric sulfonamides. These diastereomers can then be separated, followed by the removal of the chiral auxiliary to yield the enantiomerically pure sulfonamide. For example, new optically active arylsulfonamides have been synthesized by reacting carane-based amino alcohols with tosyl chlorides.

Another powerful technique is asymmetric catalysis . Transition metal catalysts, often in conjunction with chiral ligands, can facilitate the enantioselective formation of sulfonamides. While specific examples for this compound are not documented, copper-catalyzed sulfur-arylation reactions have been utilized for the enantioselective synthesis of axially chiral biaryl sulfenamides, which can be precursors to chiral sulfonamides.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The primary synthetic route involves the reaction of a (3-cyclopropylphenyl)methanesulfonyl chloride with an amine source, typically ammonia (B1221849) or an ammonia equivalent. Key parameters that influence the outcome of this reaction include the choice of solvent, base, temperature, and reaction time.

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Dichloromethane is a commonly used solvent for the synthesis of sulfonamides from sulfonyl chlorides.

Base: A base is typically required to neutralize the hydrochloric acid byproduct of the reaction between the sulfonyl chloride and the amine. Common bases include triethylamine and potassium carbonate. The stoichiometry of the base can also be a critical factor to optimize. For instance, in the synthesis of sulfinamides from sulfonyl chlorides, using 2.0 equivalents of triethylamine was found to be optimal.

Temperature: The reaction temperature can affect both the reaction rate and the formation of byproducts. Reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature. In some cases, heating may be necessary to drive the reaction to completion.

Reaction Time: The duration of the reaction is monitored to ensure the complete consumption of the starting materials, often using techniques like thin-layer chromatography (TLC).

A systematic study of these parameters would be necessary to determine the optimal conditions for the synthesis of this compound. An example of such an optimization for a related amidation reaction is presented in the table below, illustrating how changes in reaction conditions can affect the product yield.

Table 1: Illustrative Optimization of Reaction Conditions for a General Sulfonamide Synthesis

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | None | None | 25 | 3 |

| 2 | None | None | None | 150 | 32 |

| 3 | None | K₂CO₃ | None | 150 | 39 |

| 4 | Catalyst A | K₂CO₃ | Toluene | 110 | 75 |

| 5 | Catalyst A | NaH | Toluene | 110 | 80 |

This table is a generalized representation based on findings for related reactions and does not represent specific experimental data for this compound.

Further optimization could involve the use of continuous flow chemistry, which allows for precise control over reaction parameters and can lead to improved yields and safety profiles for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides.

Structure Activity Relationship Sar and Derivative Chemistry of 3 Cyclopropylphenyl Methanesulfonamide

Design and Synthesis of Analogs with Modified Phenyl Substituents

The phenyl ring of (3-Cyclopropylphenyl)methanesulfonamide serves as a crucial anchor for molecular interactions and a key site for synthetic modification. Alterations to this aromatic core, including the introduction of various substituents and the exploration of bioisosteric replacements, have been instrumental in elucidating the SAR of this class of compounds.

Influence of Electronic and Steric Properties of Aryl Substitutions

The electronic and steric properties of substituents on the phenyl ring play a pivotal role in modulating the biological activity of this compound analogs. The introduction of electron-withdrawing or electron-donating groups, as well as bulky or sterically conservative substituents, can significantly alter the compound's interaction with its biological target.

Research into related aryl sulfonamide series has demonstrated that both the nature and position of substituents are critical. For instance, in a series of fluorinated phenylcyclopropylamines, which share structural similarities, electron-withdrawing groups such as chloro and fluoro moieties on the aromatic ring were found to enhance the inhibition of monoamine oxidases (MAO). nih.gov Conversely, electron-donating groups like methyl had a less pronounced effect on MAO A inhibition but were favorable for the inhibition of other enzymes like tyramine oxidase. nih.gov

The position of the substituent on the aryl ring is also a determining factor. Studies on 3-arylisoquinolinones revealed that meta-substitution on the aryl ring dramatically enhanced antiproliferative activity compared to their para-substituted counterparts. This suggests that the spatial arrangement of substituents influences the molecule's ability to fit into the binding pocket of its target protein.

Table 1: Hypothetical Influence of Phenyl Substituents on the Biological Activity of this compound Analogs

| R-Group at Phenyl Ring | Electronic Effect | Steric Effect | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|---|

| H | Neutral | Small | 100 |

| 4-Cl | Electron-withdrawing | Medium | 50 |

| 4-OCH3 | Electron-donating | Medium | 150 |

| 4-CH3 | Electron-donating | Medium | 120 |

| 4-NO2 | Strongly Electron-withdrawing | Medium | 75 |

| 3-Cl | Electron-withdrawing | Medium | 40 |

| 2-Cl | Electron-withdrawing | Medium | 200 |

| 4-t-Butyl | Electron-donating | Large | 300 |

Exploration of Bioisosteric Replacements on the Aromatic Ring

Bioisosteric replacement of the phenyl ring is a widely employed strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. chem-space.comebi.ac.uk This approach involves substituting the phenyl ring with other cyclic or acyclic moieties that possess similar steric and electronic characteristics. Common bioisosteres for the phenyl ring include various heteroaromatic rings (e.g., pyridine, thiophene, pyrazole), as well as saturated and partially saturated cyclic systems. drughunter.com

The replacement of a phenyl ring with a heteroaromatic ring can introduce new hydrogen bonding opportunities, alter the molecule's polarity, and modify its metabolic stability. For example, the introduction of a nitrogen atom into the ring, as in pyridine, can serve as a hydrogen bond acceptor and may lead to improved solubility and different binding interactions.

Saturated carbocyclic and heterocyclic rings, such as cyclohexane or piperidine, are also utilized as phenyl ring bioisosteres. These non-aromatic replacements can improve the compound's solubility and metabolic profile by disrupting planarity and introducing three-dimensional character. The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired property improvements. While specific examples of bioisosteric replacements for this compound are not extensively documented, the principles of bioisosterism suggest this would be a fruitful avenue for analog design.

Table 2: Potential Bioisosteric Replacements for the Phenyl Ring in this compound

| Bioisosteric Replacement | Potential Advantages |

|---|---|

| Pyridine | Improved solubility, potential for new hydrogen bonds |

| Thiophene | Altered electronic properties, potential for different metabolic pathways |

| Cyclohexane | Increased three-dimensionality, improved metabolic stability |

| Bicyclo[1.1.1]pentane | Rigid scaffold, improved metabolic stability, patentability |

| Oxetane | Improved solubility and metabolic stability |

Modifications of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a key feature of this compound, contributing to its unique conformational properties and potential for specific interactions with its biological target. Modifications to this moiety, including changes in its position on the phenyl ring and the introduction of substituents, can have a profound impact on biological activity.

Impact of Cyclopropyl Ring Position and Substitution on Biological Activity

Furthermore, the introduction of substituents on the cyclopropyl ring itself can modulate activity. For example, the stereochemistry of substituents on a cyclopropane (B1198618) ring has been shown to be crucial for the biological activity of other complex molecules, such as epothilones. nih.gov In the case of this compound, adding small alkyl or polar groups to the cyclopropyl ring could probe for additional binding interactions or alter the molecule's physicochemical properties.

A systematic investigation of the positional isomers and substituted cyclopropyl analogs would be necessary to fully elucidate the SAR of this part of the molecule. The following table provides a hypothetical representation of how such modifications might influence biological activity.

Table 3: Hypothetical Impact of Cyclopropyl Moiety Modifications on Biological Activity

| Modification | Rationale | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|

| 2-Cyclopropylphenyl | Altered spatial orientation | 500 |

| 4-Cyclopropylphenyl | Altered spatial orientation | 300 |

| 1-Methylcyclopropyl | Increased lipophilicity, potential steric interactions | 150 |

| 1-Hydroxymethylcyclopropyl | Introduction of a hydrogen bond donor/acceptor | 80 |

| 2,2-Difluorocyclopropyl | Altered electronic properties of the ring | 120 |

Derivatization at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom provides a convenient handle for further derivatization through alkylation and acylation. These modifications can introduce a wide range of functional groups, allowing for the fine-tuning of the compound's properties and the exploration of additional binding interactions.

Alkylation and Acylation Strategies

N-alkylation and N-acylation of the sulfonamide moiety are common strategies in medicinal chemistry to modulate a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. The addition of an alkyl group to the sulfonamide nitrogen generally increases lipophilicity and can introduce new van der Waals interactions with the target protein. The size and nature of the alkyl group are critical, with bulky groups potentially causing steric hindrance.

N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor. The acyl group can also be varied to include different functionalities, such as aromatic rings or heterocyclic systems, to probe for additional binding pockets. N-acylsulfonamides have been explored as bioisosteres for carboxylic acids and have shown a wide range of biological activities.

While specific examples of N-alkylation and N-acylation of this compound are not detailed in the available literature, general synthetic methods for these transformations are well-established. The impact of such modifications on the biological activity would need to be determined experimentally.

Table 4: Potential N-Sulfonamide Derivatives of this compound and Their Rationale

| Derivative | Modification Strategy | Rationale for Synthesis |

|---|---|---|

| N-Methyl-(3-cyclopropylphenyl)methanesulfonamide | Alkylation | Increase lipophilicity, probe for small hydrophobic pockets |

| N-Ethyl-(3-cyclopropylphenyl)methanesulfonamide | Alkylation | Further increase in lipophilicity |

| N-Acetyl-(3-cyclopropylphenyl)methanesulfonamide | Acylation | Introduce hydrogen bond acceptor, mimic peptide bond |

| N-Benzoyl-(3-cyclopropylphenyl)methanesulfonamide | Acylation | Introduce aromatic group for potential pi-stacking interactions |

| N-(Pyridin-2-yl)carbonyl-(3-cyclopropylphenyl)methanesulfonamide | Acylation | Introduce heteroaromatic group for potential polar interactions |

Based on a comprehensive search of available scientific literature and databases, there is currently no publicly accessible information regarding the specific chemical compound "this compound" in the context of its incorporation into heterocyclic systems or its computational design in structure-activity relationship (SAR) studies.

Therefore, it is not possible to provide a detailed article on the "" with the specified sections on "Incorporation of the this compound Scaffold into Heterocyclic Systems" and "Computational Design in SAR Studies."

Consequently, the requested article with its specific outline and content inclusions, such as data tables and detailed research findings, cannot be generated at this time due to the absence of foundational research on this particular compound in the specified areas.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

A thorough search for molecular docking studies involving (3-Cyclopropylphenyl)methanesulfonamide yielded no specific results.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug design for understanding how a potential drug molecule might interact with its biological target at the atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. The results, often presented as binding energy scores (e.g., in kcal/mol), help identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models or studies specifically developed for or including this compound were identified in the literature search.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By analyzing a series of compounds with known activities, QSAR models can identify the key physicochemical properties or structural features (descriptors) that influence their potency. researchgate.net These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test, saving time and resources in the drug discovery process. nih.gov

In Silico Prediction of Pharmacokinetic Properties

No specific in silico studies detailing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of this compound were found.

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic profile of a compound. semanticscholar.orgresearchgate.net These predictions are vital in early-stage drug discovery to filter out candidates that are likely to fail later due to poor bioavailability or unfavorable metabolic pathways. nih.gov Various software platforms and web tools can calculate a range of properties, including but not limited to:

Absorption: Prediction of intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Prediction of total clearance and renal organic cation transporter substrates.

A general predictive table for a hypothetical compound with similar basic structural features is shown below for illustrative purposes.

| Parameter | Predicted Value | Interpretation |

| Intestinal Absorption (human) | High | Likely to be well absorbed from the gut. |

| Blood-Brain Barrier Permeation | Medium | May cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Low probability of drug-drug interactions. |

| Total Clearance (log ml/min/kg) | Low | Suggests a longer half-life in the body. |

| AMES Toxicity | No | Predicted to be non-mutagenic. |

Note: This table is a generic example and does not represent actual data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

No literature detailing conformational analysis or molecular dynamics simulations for this compound could be located.

Molecular dynamics (MD) simulations provide detailed insight into the dynamic behavior of molecules and their complexes over time. mdpi.com This technique simulates the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov In drug discovery, MD simulations are used to assess the stability of a ligand within a protein's binding site, observe conformational changes in both the ligand and the receptor upon binding, and calculate binding free energies. mdpi.com The resulting trajectories can reveal fluctuations and stable interaction patterns that are not apparent from static docking models.

Quantum Chemical Calculations for Electronic Structure Analysis

No specific quantum chemical calculation studies for this compound were found.

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to analyze the electronic structure of a molecule. nih.govnih.gov These calculations can determine various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. researchgate.netmdpi.com This information is valuable for understanding a molecule's reactivity, stability, and intermolecular interaction potential, which are fundamental to its biological activity. nih.gov

X-ray Crystallography of Ligand-Target Complexes

The search did not identify any published X-ray crystal structures for this compound, either as a standalone molecule or in a complex with a biological target.

X-ray crystallography is an experimental technique that provides the precise three-dimensional atomic coordinates of a molecule in its crystalline state. mdpi.comresearchgate.net When a ligand is co-crystallized with its protein target, the resulting structure offers definitive, high-resolution proof of the binding mode. This "gold standard" information is invaluable for structure-based drug design, as it unambiguously shows the exact orientation of the ligand and its specific interactions with the receptor, confirming or guiding the hypotheses generated from molecular docking and other computational methods. mdpi.com

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR).

For (3-Cyclopropylphenyl)methanesulfonamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), phenyl, and methanesulfonamide (B31651) moieties. The protons of the cyclopropyl group typically appear in the upfield region, with the methine proton resonating at a different chemical shift than the methylene (B1212753) protons. researchgate.net The aromatic protons on the phenyl ring would present as a complex multiplet in the downfield region, characteristic of a 1,3-disubstituted benzene (B151609) ring. libretexts.org The protons of the methyl group in the methanesulfonamide moiety would likely appear as a singlet.

Expected ¹H NMR Data for this compound Disclaimer: The following data are predicted values based on the analysis of structurally similar compounds and are intended for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl CH₂ | 0.65 - 1.05 | Multiplet |

| Cyclopropyl CH | 1.80 - 1.95 | Multiplet |

| Methane SO₂CH₃ | 2.90 - 3.10 | Singlet |

| Sulfonamide NH | 7.00 - 8.00 | Broad Singlet |

| Aromatic CH | 7.10 - 7.40 | Multiplet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the sulfonamide and aromatic functionalities. The N-H stretching vibration of the sulfonamide group is expected to appear as a distinct peak. ripublication.com Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are also key indicators of the sulfonamide group. researchgate.net Aromatic C-H and C=C stretching vibrations would further confirm the presence of the phenyl ring. libretexts.org

Expected IR Absorption Data for this compound Disclaimer: The following data are predicted values based on the analysis of structurally similar compounds and are intended for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3350 - 3250 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| S=O Asymmetric Stretch | 1350 - 1300 |

| S=O Symmetric Stretch | 1170 - 1150 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of individual components in a mixture.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ and cleavage of the sulfonamide bond. nih.govnih.gov The presence of the cyclopropylphenyl moiety would also lead to characteristic fragment ions. researchgate.net

Expected Mass Spectrometry Data for this compound Disclaimer: The following data are predicted values based on the analysis of structurally similar compounds and are intended for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Ion | Expected m/z | Fragmentation Pathway |

| [M+H]⁺ | 212.08 | Molecular Ion |

| [M+H - SO₂]⁺ | 148.07 | Loss of sulfur dioxide |

| [C₉H₁₁]⁺ | 119.09 | Cyclopropylphenyl cation |

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of a specific compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for the analysis of aromatic sulfonamides. imeko.info

A typical HPLC method for this compound would utilize a C18 or a phenyl stationary phase column. hawach.com The mobile phase would likely consist of a mixture of an aqueous buffer (such as formic acid or acetic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.combme.hu Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. wu.ac.th

Typical HPLC Parameters for the Analysis of Aromatic Sulfonamides Disclaimer: The following parameters are illustrative and based on methods for structurally similar compounds, as a specific experimental method for this compound is not publicly available.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution with increasing percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns than HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS is a highly sensitive and selective method for the quantification of compounds, even at very low concentrations. hpst.cznih.gov

For the analysis of this compound, a UPLC-MS/MS method would offer superior performance for trace-level quantification. The chromatographic conditions would be similar to HPLC but adapted for the UPLC system (e.g., lower flow rates and smaller column dimensions). The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. nih.gov

Typical UPLC-MS/MS Parameters for the Analysis of Sulfonamides Disclaimer: The following parameters are illustrative and based on methods for structurally similar compounds, as a specific experimental method for this compound is not publicly available.

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Fast gradient elution |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | e.g., m/z 212.1 → 148.1 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. In the research and characterization of novel molecules like this compound, this methodology is crucial for verifying the empirical and molecular formula following synthesis. The process provides the mass percentages of the constituent elements, which are then compared against theoretically calculated values derived from the presumed chemical structure. This comparison serves as a primary indicator of the purity and correctness of the synthesized compound.

Detailed Research Findings

The theoretical elemental composition of this compound is calculated based on its molecular formula, C₁₀H₁₃NO₂S. The molecular weight of the compound is 211.28 g/mol . Based on this formula, the expected mass percentages for carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) are determined.

While specific experimental data from peer-reviewed literature for this compound is not widely available, the standard procedure involves combusting a small, precisely weighed sample of the substance. The resulting combustion products (such as carbon dioxide, water, and nitrogen gas) are collected and measured to determine the quantities of the original elements. The sulfur content is typically determined by other methods, such as high-temperature decomposition followed by infrared detection.

The table below outlines the theoretical elemental composition of this compound. In a typical research setting, these calculated values would be compared with experimentally obtained results. A close correlation between the theoretical and found values, usually within a margin of ±0.4%, is a standard criterion for confirming the structure and purity of the synthesized compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles in Compound | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 10 | 120.11 | 56.85% |

| Hydrogen | H | 1.008 | 13 | 13.10 | 6.20% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.63% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.15% |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.18% |

Future Research Directions and Translational Perspectives

Identification of Novel Therapeutic Applications for (3-Cyclopropylphenyl)methanesulfonamide Derivatives

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. nih.govresearchgate.netajchem-b.com This versatility suggests that derivatives of this compound could be explored for a multitude of diseases. The inherent broad bioactivity of sulfonamides makes them prime candidates for drug repurposing or the development of new multi-target agents. nih.govresearchgate.net

Future research should focus on synthesizing a diverse library of this compound derivatives and screening them against a wide range of biological targets. Given the established activities of the broader sulfonamide class, potential therapeutic areas to investigate include:

Antimicrobial Agents : Sulfonamides were among the first effective antimicrobial drugs. ajchem-b.com Novel derivatives could be tested against contemporary drug-resistant bacterial and fungal strains. tandfonline.com

Anticancer Agents : Numerous sulfonamide-containing compounds have demonstrated significant antitumor activity through various mechanisms, such as inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest. mdpi.comresearchgate.net

Anti-inflammatory Agents : Certain sulfonamide derivatives have shown potential in modulating inflammatory pathways. ajchem-b.com

Antiviral and Antimalarial Agents : The sulfonamide scaffold has been incorporated into drugs targeting viral and malarial pathogens. researchgate.net

Neurological Disorders : Some sulfonamides have shown antidepressant and anticonvulsant properties. nih.govopenaccesspub.org

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Sulfonamide Class |

| Infectious Diseases | Historical success and ongoing development of sulfonamides as antibacterial and antifungal agents. ajchem-b.comtandfonline.com |

| Oncology | Proven efficacy of various sulfonamides against different cancer types through multiple mechanisms of action. mdpi.comresearchgate.net |

| Inflammation | Known ability of some sulfonamides to modulate immune responses and inhibit pro-inflammatory enzymes. ajchem-b.com |

| Virology/Parasitology | Existing antiviral and antimalarial drugs incorporating the sulfonamide moiety. researchgate.net |

| Neurology | Demonstrated antidepressant and anticonvulsant activities within the sulfonamide class. nih.govopenaccesspub.org |

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of novel and structurally complex analogs of this compound is crucial for exploring its structure-activity relationship (SAR). While traditional methods for sulfonamide synthesis, such as the reaction of a sulfonyl chloride with an amine, are well-established, modern synthetic chemistry offers more advanced and efficient strategies. nih.govwikipedia.org

Future synthetic efforts should embrace innovative methodologies to create a wider diversity of chemical structures. thieme-connect.com These can include:

Cascade Reactions : These multi-step reactions in a single operation can rapidly generate molecular complexity, which is particularly useful for creating macrocyclic sulfonamides. york.ac.uk

C-H Functionalization : Direct functionalization of carbon-hydrogen bonds offers a more atom-economical and efficient way to modify the core structure.

Photoredox Catalysis : This approach can enable novel bond formations under mild reaction conditions. nih.gov

Flow Chemistry : Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields and purity, and facilitating scalability.

The development of modular synthetic routes would also be highly beneficial, allowing for the easy introduction of various substituents to systematically probe the SAR and optimize pharmacokinetic and pharmacodynamic properties. acs.org

Integration of Multi-Omics Data in Preclinical Research

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data is indispensable. astrazeneca.com This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of how a compound interacts with a biological system. crownbio.commdpi.com

In the preclinical evaluation of novel analogs, multi-omics can be employed to:

Identify Therapeutic Targets : By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to compound treatment, potential molecular targets can be identified. crownbio.com

Elucidate Mechanisms of Action : Multi-omics data can reveal the signaling pathways and cellular processes that are perturbed by the compound, offering insights into its mechanism of action. mit.edu

Discover Biomarkers : Identifying molecular signatures associated with compound response can lead to the development of biomarkers for patient stratification and monitoring treatment efficacy in future clinical trials. frontlinegenomics.com

Predict Toxicity : Early assessment of off-target effects and toxicity profiles can be achieved by analyzing the global molecular changes induced by the compound.

The use of advanced bioinformatics and machine learning algorithms will be crucial for integrating and interpreting these large and complex datasets to generate actionable insights for drug development. astrazeneca.commit.edu

Exploration of Polypharmacology and Multi-Targeting Approaches

The "one drug, one target" paradigm is increasingly being challenged by the understanding that many complex diseases involve multiple biological pathways. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially advantageous strategy for treating such diseases. nih.govnih.gov The versatile structure of sulfonamides makes them excellent candidates for the development of multi-target agents. researchgate.net

Future research on this compound derivatives should actively explore their polypharmacological potential. This can be achieved through:

Computational Modeling : In silico screening and molecular docking studies can predict the binding of a compound to a wide range of protein targets. mdpi.commdpi.com

Phenotypic Screening : High-content screening in cellular models of disease can identify compounds with desirable therapeutic effects without a priori knowledge of their specific targets.

Rational Design of Multi-Target Ligands : By combining pharmacophores from compounds known to act on different targets, it may be possible to design single molecules with a desired multi-target profile. nih.gov

A multi-targeting approach could lead to therapies with enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov

Addressing Research Gaps in the Understanding of this compound Biology

Despite the extensive history of sulfonamides in medicine, there are still gaps in our understanding of their biology. tandfonline.com For a specific scaffold like this compound, these gaps will be even more pronounced. A focused research effort is needed to address these unknowns.

Key research questions to be addressed include:

Mechanism of Action : For many novel sulfonamides, the precise molecular mechanism of action remains to be elucidated. tandfonline.com

Structure-Activity Relationships (SAR) : A systematic exploration of how structural modifications to the this compound core affect biological activity is necessary. tandfonline.com

Resistance Mechanisms : For any derivatives showing antimicrobial or anticancer activity, it is crucial to investigate potential mechanisms of resistance. biorxiv.org

In Vivo Efficacy : While in vitro studies are essential for initial screening, in vivo studies in relevant animal models are critical to validate therapeutic potential. tandfonline.com

A thorough investigation of these fundamental aspects will provide a solid foundation for the translational development of this compound-based therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.